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Compound of Interest

Compound Name: Methyl 3-butenoate

Cat. No.: B1585572

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
Methyl 3-butenoate (CsHsO2), a valuable building block in organic synthesis. The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Methyl 3-butenoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR (Proton NMR) Data

Chemical Shift (8)

Multiplicity Integration Assignment
pPpm
~5.8 m 1H H-3
~5.1 m 2H H-4
3.69 S 3H -OCHs
3.14 d 2H H-2
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13C NMR (Carbon NMR) Data[1]

Chemical Shift (8) ppm

Carbon Atom Assignment

1715 C-1 (C=0)
130.9 C-3 (=CH)
118.5 C-4 (=CHz)
51.8 -OCHs
38.6 C-2 (-CHz-)

Infrared (IR) Spectroscopy[1]

Wavenumber (cm~?)

Functional Group

~3080 =C-H Stretch (alkene)
~2955 C-H Stretch (aliphatic)
1742 C=0 Stretch (ester)
1645 C=C Stretch (alkene)
~1437 C-H Bend (aliphatic)
~1170 C-O Stretch (ester)

Mass Spectrometry (MS)[1][2]

Electron lonization (El) Mass Spectrum
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miz Relative Intensity (%) Proposed Fragment
41 100 [C3Hs]*

100 ~40 [M]* (Molecular lon)
59 ~35 [COOCHs]*

39 ~30 [C3Hs]*

69 ~20 [M - OCHs]*

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of Methyl 3-butenoate is prepared by dissolving approximately 10-20 mg of the
compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCIs). The
solution is then filtered through a pipette with a cotton plug into a standard 5 mm NMR tube.
The spectrum is acquired on an NMR spectrometer, for example, a 400 MHz instrument. For *H
NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For 13C
NMR, a larger number of scans is typically required due to the lower natural abundance of the
13C isotope. The chemical shifts are referenced to the residual solvent peak or an internal
standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

For a liquid sample like Methyl 3-butenoate, the IR spectrum is typically recorded using the
neat liquid. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a
thin film. The plates are then mounted in a sample holder and placed in the beam of an FTIR
spectrometer. A background spectrum of the clean salt plates is recorded first and automatically
subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-
400 cm~1.

Mass Spectrometry (MS)
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The mass spectrum is obtained using a mass spectrometer, often coupled with a gas
chromatograph (GC-MS) for sample introduction and separation. For electron ionization (El),
the sample is introduced into the ion source where it is bombarded with a high-energy electron
beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are
then accelerated into a mass analyzer, which separates them based on their mass-to-charge
ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and
the structural information they provide, as well as a general workflow for spectroscopic
analysis.
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Caption: Correlation of spectroscopic techniques to structural information.
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General Spectroscopic Analysis Workflow

Sample Preparation
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:
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:
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:

Data Processing
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:

Spectral Analysis & Interpretation

Click to download full resolution via product page

Caption: A generalized workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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